(S)-4-(2-bromopyridin-3-yl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(2-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromopyridine moiety and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a suitable bromopyridine derivative reacts with the piperazine ring.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperazine ring. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (S)-4-(2-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the bromopyridine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a pyridine derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring or bromopyridine moiety.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-4-(2-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(2-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the piperazine ring can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(2-Chloropyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- (S)-4-(2-Fluoropyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
- (S)-4-(2-Iodopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
Uniqueness
(S)-4-(2-Bromopyridin-3-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, making this compound particularly valuable in certain chemical and biological contexts.
Properties
Molecular Formula |
C15H20BrN3O4 |
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Molecular Weight |
386.24 g/mol |
IUPAC Name |
(2S)-4-(2-bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-8-7-18(9-11(19)13(20)21)10-5-4-6-17-12(10)16/h4-6,11H,7-9H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChI Key |
NNBSJWOHPCOFKG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(N=CC=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
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